Cas no 2138195-15-8 (1-cyclobutyl-4-hydroxy-1H-pyrazole-3-carboxylic acid)

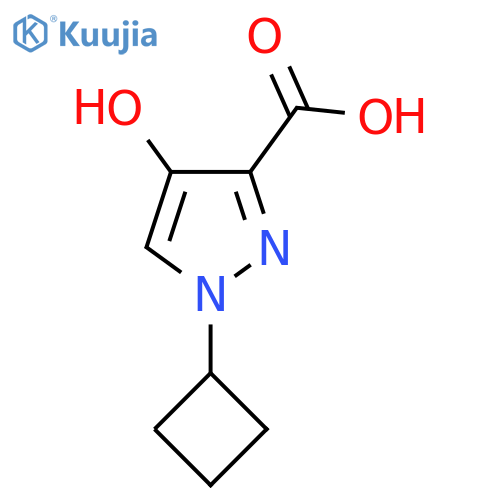

2138195-15-8 structure

商品名:1-cyclobutyl-4-hydroxy-1H-pyrazole-3-carboxylic acid

1-cyclobutyl-4-hydroxy-1H-pyrazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-cyclobutyl-4-hydroxy-1H-pyrazole-3-carboxylic acid

- 2138195-15-8

- EN300-803864

-

- インチ: 1S/C8H10N2O3/c11-6-4-10(5-2-1-3-5)9-7(6)8(12)13/h4-5,11H,1-3H2,(H,12,13)

- InChIKey: YRFRRTBLSJMRAV-UHFFFAOYSA-N

- ほほえんだ: OC1C(C(=O)O)=NN(C=1)C1CCC1

計算された属性

- せいみつぶんしりょう: 182.06914219g/mol

- どういたいしつりょう: 182.06914219g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 217

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 75.4Ų

1-cyclobutyl-4-hydroxy-1H-pyrazole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-803864-2.5g |

1-cyclobutyl-4-hydroxy-1H-pyrazole-3-carboxylic acid |

2138195-15-8 | 95.0% | 2.5g |

$2071.0 | 2025-02-21 | |

| Enamine | EN300-803864-0.1g |

1-cyclobutyl-4-hydroxy-1H-pyrazole-3-carboxylic acid |

2138195-15-8 | 95.0% | 0.1g |

$930.0 | 2025-02-21 | |

| Enamine | EN300-803864-0.25g |

1-cyclobutyl-4-hydroxy-1H-pyrazole-3-carboxylic acid |

2138195-15-8 | 95.0% | 0.25g |

$972.0 | 2025-02-21 | |

| Enamine | EN300-803864-1.0g |

1-cyclobutyl-4-hydroxy-1H-pyrazole-3-carboxylic acid |

2138195-15-8 | 95.0% | 1.0g |

$1057.0 | 2025-02-21 | |

| Enamine | EN300-803864-10.0g |

1-cyclobutyl-4-hydroxy-1H-pyrazole-3-carboxylic acid |

2138195-15-8 | 95.0% | 10.0g |

$4545.0 | 2025-02-21 | |

| Enamine | EN300-803864-0.05g |

1-cyclobutyl-4-hydroxy-1H-pyrazole-3-carboxylic acid |

2138195-15-8 | 95.0% | 0.05g |

$888.0 | 2025-02-21 | |

| Enamine | EN300-803864-0.5g |

1-cyclobutyl-4-hydroxy-1H-pyrazole-3-carboxylic acid |

2138195-15-8 | 95.0% | 0.5g |

$1014.0 | 2025-02-21 | |

| Enamine | EN300-803864-5.0g |

1-cyclobutyl-4-hydroxy-1H-pyrazole-3-carboxylic acid |

2138195-15-8 | 95.0% | 5.0g |

$3065.0 | 2025-02-21 |

1-cyclobutyl-4-hydroxy-1H-pyrazole-3-carboxylic acid 関連文献

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

2138195-15-8 (1-cyclobutyl-4-hydroxy-1H-pyrazole-3-carboxylic acid) 関連製品

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 81216-14-0(7-bromohept-1-yne)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 2554-94-1(6-(Dimethylamino)hexanal)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量